molecular formula C10H17N6O12P3 B13387203 [[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13387203
M. Wt: 506.20 g/mol
InChI Key: JFVJZFMWJVSZNC-UHFFFAOYSA-N
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Description

2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is a modified nucleotide analog. It is structurally similar to adenosine triphosphate (ATP) but with an amino group substitution at the 2’ position of the deoxyribose sugar. This compound is often used in various biochemical and molecular biology applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-2’-deoxyadenosine.

    Phosphorylation: The 5’-hydroxyl group of 2-amino-2’-deoxyadenosine is phosphorylated using phosphoric acid derivatives to form the triphosphate group.

    Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oxidation of the amino group can lead to the formation of imines or other oxidized derivatives.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: Incorporated into DNA to study the effects of modified nucleotides on DNA structure and function.

    Medicine: Investigated for its potential use in antiviral therapies due to its ability to interfere with viral replication.

    Industry: Used in the development of diagnostic assays and as a tool in biotechnology research.

Mechanism of Action

The mechanism of action of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA by polymerases. The amino group substitution can enhance the stability of the nucleic acid duplex by forming additional hydrogen bonds. This can affect the overall structure and function of the nucleic acids, making it a valuable tool in molecular biology research.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2’-deoxyadenosine: Lacks the triphosphate group but has a similar amino substitution.

    Adenosine triphosphate (ATP): The natural nucleotide with a hydroxyl group instead of an amino group at the 2’ position.

    2,6-diaminopurine-2’-deoxyribose-5’-triphosphate: Another modified nucleotide with two amino groups on the purine ring.

Uniqueness

2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific amino substitution, which provides enhanced stability to nucleic acid structures. This makes it particularly useful in studies requiring stable DNA or RNA duplexes.

Properties

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

IUPAC Name

[[5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15)

InChI Key

JFVJZFMWJVSZNC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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